molecular formula C8H7BrN2O3 B14823902 3-Bromo-5-cyclopropoxy-4-nitropyridine

3-Bromo-5-cyclopropoxy-4-nitropyridine

Cat. No.: B14823902
M. Wt: 259.06 g/mol
InChI Key: JVODPFZUVYLKTK-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxy-4-nitropyridine is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a bromine atom at the 3-position, a cyclopropoxy group at the 5-position, and a nitro group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 3-bromo-5-cyclopropoxypyridine using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 4-position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yields.

Industrial Production Methods

Industrial production of 3-Bromo-5-cyclopropoxy-4-nitropyridine may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropoxy-4-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromine atom.

    Reduction: 3-Bromo-5-cyclopropoxy-4-aminopyridine.

    Oxidation: 3-Bromo-5-cyclopropoxy-4-pyridinecarboxaldehyde.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxy-4-nitropyridine in biological systems is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through its nitro and bromine substituents. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which introduces steric hindrance and can influence the compound’s reactivity and interaction with other molecules. This structural feature can be exploited in the design of novel compounds with specific properties for targeted applications.

Properties

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxy-4-nitropyridine

InChI

InChI=1S/C8H7BrN2O3/c9-6-3-10-4-7(8(6)11(12)13)14-5-1-2-5/h3-5H,1-2H2

InChI Key

JVODPFZUVYLKTK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2[N+](=O)[O-])Br

Origin of Product

United States

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